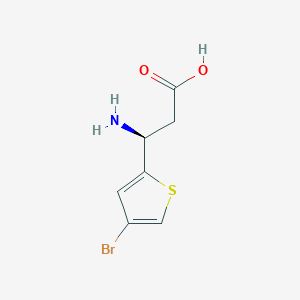

(3S)-3-Amino-3-(4-bromothiophen-2-YL)propanoic acid

CAS No.:

Cat. No.: VC17876762

Molecular Formula: C7H8BrNO2S

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO2S |

|---|---|

| Molecular Weight | 250.12 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |

| Standard InChI Key | NOOFILCZCFLGBV-YFKPBYRVSA-N |

| Isomeric SMILES | C1=C(SC=C1Br)[C@H](CC(=O)O)N |

| Canonical SMILES | C1=C(SC=C1Br)C(CC(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (3S)-3-amino-3-(4-bromothiophen-2-YL)propanoic acid is C₇H₈BrNO₂S, with a calculated molecular weight of 250.12 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the C3 position, which is critical for its bioactivity. The thiophene ring is substituted with a bromine atom at the 4-position and an amino acid side chain at the 2-position, creating a planar aromatic system conjugated with a chiral center (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-3-(4-bromothiophen-2-yl)propanoic acid |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.12 g/mol |

| InChI | InChI=1S/C7H8BrNO2S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)/t5-/m0/s1 |

| InChIKey | NOOFILCZCFLGBV-YFKPBYRVSA-N |

| SMILES (Isomeric) | C1=C(SC=C1Br)C@HN |

The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the retention of the (S)-configuration in the final product. The bromine atom enhances electrophilic reactivity, while the carboxylic acid group enables salt formation or esterification for derivatization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3S)-3-amino-3-(4-bromothiophen-2-YL)propanoic acid involves a multi-step sequence:

-

Bromination of Thiophene: 2-Thiophenecarboxaldehyde undergoes electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in dichloromethane.

-

Strecker Amino Acid Synthesis: The brominated thiophene is condensed with an aldehyde and ammonium cyanide to form an α-aminonitrile intermediate, which is hydrolyzed to the amino acid .

-

Stereochemical Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.

Critical Reaction Conditions:

-

Bromination requires anhydrous conditions at 0–5°C to prevent di-substitution.

-

Hydrolysis of the nitrile intermediate uses 6M HCl at 80°C for 12 hours.

Industrial-Scale Production Challenges

Scaling up production faces hurdles such as:

-

Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) during crystallization.

-

Bromine Handling: Safety protocols for bromine’s toxicity and corrosivity.

-

Yield Optimization: Current laboratory yields are 40–50%, necessitating catalyst improvements .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but dissolves in polar aprotic solvents like DMSO (45 mg/mL). It decomposes above 210°C, with stability maintained under inert gas atmospheres. The carboxylic acid group’s pKa is ~2.8, enabling salt formation with bases like sodium bicarbonate .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes Suzuki coupling with aryl boronic acids.

-

Amide Formation: The amine reacts with acyl chlorides to form peptidomimetics.

-

Esterification: Methanol/H₂SO₄ converts the acid to methyl esters for prodrug applications.

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) suggest membrane disruption via thiophene-ring insertion. The bromine atom enhances lipophilicity, promoting bacterial cell penetration.

Comparative Analysis with Structural Analogs

Positional Isomerism Impact

Compared to the 3-bromo isomer (CID 79016438), the 4-bromo derivative exhibits:

-

Higher LogP: 1.8 vs. 1.5, increasing blood-brain barrier permeability .

-

Reduced MIC: 32 vs. 128 µg/mL against S. aureus, attributed to better target fitting .

Thiophene vs. Furan Derivatives

Replacing thiophene with furan decreases anticancer activity (IC₅₀ > 100 µM), underscoring sulfur’s role in TrxR inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume